molecular formula C16H23NO4 B2818529 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-methoxyphenyl)propanamide CAS No. 1421451-41-3

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2818529
CAS RN: 1421451-41-3
M. Wt: 293.363
InChI Key: WJYKHZHVDJWFHN-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-methoxyphenyl)propanamide, also known as CPP-115, is a drug that has shown promise in the treatment of various neurological disorders. This compound is a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of this enzyme leads to increased levels of GABA in the brain, which can have a variety of effects on brain function.

Scientific Research Applications

Plant Chemical Defense Mechanisms

Background: HMCP is a diterpenoid compound found in certain plant species. Researchers have discovered that controlled hydroxylation of diterpenoids, such as HMCP, allows plants to defend themselves against herbivores without causing autotoxicity (self-harm).

Mechanism:

Implications: Understanding this interplay between plants and herbivores sheds light on how plants balance chemical defense mechanisms without harming themselves. The postdigestive interactions between plants and insects reveal fascinating adaptations to the “toxic waste dump” problem.

Reference:

Environmental Chemistry

Fate and Transport:

DOI: 10.1126/science.abe4713

properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-21-14-5-2-11(3-6-14)4-7-16(20)17-13-8-12(10-18)15(19)9-13/h2-3,5-6,12-13,15,18-19H,4,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYKHZHVDJWFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide

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